1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the reaction of 2-methylindole with piperidine derivatives under specific conditions. One common method includes the use of 2-chloroethylamine hydrochloride and freshly powdered sodium hydroxide in toluene, followed by heating and stirring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation and cyclization reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors, influencing cellular processes. The piperidine ring enhances its stability and bioavailability, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione stands out due to its combined indole and piperidine structures, offering a unique set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-5-6-10-19(11)17(21)16(20)15-12(2)18-14-9-4-3-8-13(14)15/h3-4,8-9,11,18H,5-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUYTOPVFSGSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992410 | |
Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71765-51-0 | |
Record name | Piperidine, 2-methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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